2,6-Dimethyl-4-morpholin-4-yl-phenylamine
Description
Context and Scope of Contemporary Chemical Research on the Compound
While direct and extensive research on 2,6-Dimethyl-4-morpholin-4-yl-phenylamine is in its nascent stages, the current scientific interest is driven by the well-established importance of its structural components in medicinal chemistry and materials science. The primary focus of contemporary research lies in the synthesis of this and structurally related compounds, and the subsequent evaluation of their potential as bioactive agents. The strategic combination of a substituted aniline (B41778) with a morpholine (B109124) ring suggests a high potential for this molecule to interact with biological targets.
Significance of the 2,6-Dimethylphenylamine Moiety in Organic Chemistry
The 2,6-dimethylphenylamine, or 2,6-xylidine, moiety is a primary arylamine that serves as a crucial building block in the synthesis of a variety of organic compounds. nih.govebi.ac.uk Its structure, featuring two methyl groups ortho to the amine, influences its reactivity and imparts specific properties to the molecules in which it is incorporated. solubilityofthings.com
Historically, 2,6-dimethylaniline (B139824) has been a key precursor in the production of local anesthetics such as lidocaine, bupivacaine, and mepivacaine. wikipedia.org It is also utilized in the synthesis of fungicides and herbicides. wikipedia.org The presence of the methyl groups provides steric hindrance that can influence reaction selectivity and the conformational preferences of the final compound. From a chemical perspective, the amine group is a nucleophilic center and a Brønsted base, while the aromatic ring can undergo electrophilic substitution reactions, although the positions are influenced by the directing effects of the amine and methyl groups. ebi.ac.uk
The metabolism of compounds containing the 2,6-dimethylaniline moiety has also been a subject of study, with oxidation being a key transformation. nih.gov Understanding the metabolic pathways of this moiety is crucial for the design of drug candidates with favorable pharmacokinetic profiles.
Table 1: Physicochemical Properties of 2,6-Dimethylaniline
| Property | Value |
| Molecular Formula | C₈H₁₁N |
| Molar Mass | 121.18 g/mol |
| Appearance | Colorless to yellowish liquid |
| Melting Point | 11.45 °C |
| Boiling Point | 215 °C |
| Solubility in Water | Slightly soluble |
| Data sourced from PubChem CID 6896 nih.gov |
Role of the Morpholine Scaffold in Chemical Design and Synthesis
The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group. This unique combination of features makes it a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its incorporation into a molecule can significantly enhance its pharmacological and pharmacokinetic properties. researchgate.netnih.gov
The morpholine moiety is often introduced to improve aqueous solubility, modulate lipophilicity, and provide a hydrogen bond acceptor through its oxygen atom. researchgate.netacs.org The nitrogen atom of the morpholine ring is basic and can be readily functionalized, allowing for the facile synthesis of a diverse range of derivatives. nih.govresearchgate.net
In drug design, the flexible chair-like conformation of the morpholine ring can act as a scaffold, orienting other functional groups for optimal interaction with biological targets such as receptors and enzymes. acs.org Its presence has been shown to be crucial for the activity of numerous approved drugs, where it can be an integral part of the pharmacophore or contribute to improved metabolic stability. nih.govnih.gov
Emerging Research Frontiers for this compound
Given the established roles of its constituent parts, the emerging research frontiers for this compound are multifaceted. The primary area of investigation is anticipated to be in the field of medicinal chemistry. The combination of the 2,6-dimethylphenylamine moiety, known for its presence in bioactive compounds, with the versatile morpholine scaffold suggests that this compound could be a valuable lead structure for the development of new therapeutic agents.
Research is likely to focus on the synthesis of a library of derivatives by modifying the substitution pattern on the phenyl ring or by functionalizing the morpholine nitrogen. These derivatives would then be screened for a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antiviral properties, which are activities often associated with morpholine-containing compounds. nih.gov
Furthermore, the electronic properties of the molecule, arising from the electron-donating morpholine group and the substituted aniline, could be of interest in the development of novel organic materials, such as those with specific optical or electronic properties. The investigation into its potential as a ligand for metal catalysts in organic synthesis also represents a plausible research avenue.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-4-morpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-7-11(8-10(2)12(9)13)14-3-5-15-6-4-14/h7-8H,3-6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYHSCLAVOQZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Dimethyl 4 Morpholin 4 Yl Phenylamine and Its Advanced Precursors
Established Synthetic Routes to the 2,6-Dimethyl-4-morpholin-4-yl-phenylamine Core
The construction of the this compound scaffold can be achieved through several well-established synthetic transformations. These methods often involve the strategic formation of the aryl-nitrogen bonds and the introduction of the morpholine (B109124) moiety.
Aryl Amination Protocols and Their Adaptations
Aryl amination reactions are fundamental to the synthesis of anilines. princeton.edu Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. princeton.eduresearchgate.net These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium or copper catalyst and a suitable base. For the synthesis of sterically hindered anilines like 2,6-disubstituted derivatives, the choice of ligand is crucial to facilitate reductive elimination from the metal center. princeton.edunih.gov
Aryl amination can also be achieved using soluble weak bases, assisted by water, which can broaden the substrate scope to include sensitive functional groups. researchgate.net Furthermore, photoredox catalysis in conjunction with nickel(II) salts has emerged as a ligand-free approach for aryl amination. princeton.edu
In a specific adaptation for the target molecule, a Buchwald-Hartwig amination could be envisioned between 4-bromo-3,5-dimethylaniline (B1281281) and morpholine. Optimization of such a reaction would involve screening various palladium precatalysts, phosphine (B1218219) ligands, and bases to achieve high yields. researchgate.netrsc.org
Nucleophilic Substitution Reactions for Phenylamine Formation
Nucleophilic aromatic substitution (SNAr) is a classical method for the synthesis of substituted anilines. researchgate.nettib.eu This reaction typically requires an aromatic ring activated by electron-withdrawing groups, usually positioned ortho and para to a leaving group. nih.gov The mechanism proceeds through a two-step addition-elimination pathway involving a Meisenheimer intermediate. nih.gov
For the synthesis of 4-morpholinoaniline (B114313) derivatives, a common strategy involves the reaction of a di- or poly-halogenated nitrobenzene (B124822) with morpholine, followed by the reduction of the nitro group. For instance, 3,4-difluoronitrobenzene (B149031) can react with morpholine to form 4-(2-fluoro-4-nitrophenyl)morpholine, which is then reduced to 3-fluoro-4-morpholinoaniline. researchgate.net While not directly leading to the 2,6-dimethylated target, this illustrates the general SNAr approach. A plausible, though potentially challenging, route to the target compound could involve a starting material like 4-halo-3,5-dimethylnitrobenzene.
Computational studies, such as DFT calculations, can provide insights into the regioselectivity of SNAr reactions, particularly in complex systems where multiple reaction sites are available. nih.gov
Morpholine Alkylation Strategies for Morpholin-4-yl-phenylamine Analogues
The synthesis of morpholine-containing compounds can be achieved through various alkylation strategies. ncl.ac.ukrsc.org In the context of preparing this compound, a key disconnection would involve the formation of the bond between the nitrogen of the morpholine ring and the phenyl group.
One approach could involve the direct alkylation of morpholine with a suitably activated 2,6-dimethylphenyl derivative. However, a more common and often more efficient method is the palladium-catalyzed Buchwald-Hartwig amination, where morpholine acts as the amine nucleophile coupling with an aryl halide, such as 4-bromo-3,5-dimethylaniline. researchgate.netrsc.org This method has been successfully employed for the synthesis of a variety of 6-morpholinyl-quinolines. rsc.org
Reductive Approaches for Aromatic Amine Synthesis
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds and less substituted amines. acsgcipr.orgbohrium.com This reaction proceeds via an imine or iminium ion intermediate, which is then reduced in situ. acsgcipr.org Common reducing agents include borohydride (B1222165) reagents like sodium borohydride (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), as well as catalytic hydrogenation. acsgcipr.orgorganic-chemistry.org
While typically applied to the synthesis of aliphatic amines, reductive approaches can be adapted for aromatic amines. For instance, the reduction of a nitro group on an aromatic ring is a fundamental transformation to produce anilines. This can be achieved using various reagents, such as iron in the presence of ammonium (B1175870) chloride or catalytic hydrogenation. researchgate.net
A one-pot reductive amination of aldehydes and ketones with nitroarenes has been developed using palladium nanoparticles as a catalyst. researchgate.net This highlights the potential for tandem reactions where a nitro group is first reduced to an amine, which then participates in a subsequent C-N bond-forming reaction.
Copper-Catalyzed Coupling Reactions Involving Amines
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann condensations, represent a valuable alternative to palladium-catalyzed methods for the synthesis of anilines. wiley.commdpi.com These reactions are particularly effective for coupling aryl halides with a wide range of nitrogen nucleophiles, including amines, amides, and N-heterocycles. wiley.com
The reactivity profile of copper catalysts is often complementary to that of palladium, being highly effective with less nucleophilic nitrogen partners. wiley.com Modern copper-catalyzed systems often utilize relatively inexpensive and stable ligands, such as diamines or amino acids. wiley.comorganic-chemistry.org
Mechanistic studies have shown that these reactions can proceed through a Cu(I)/Cu(III) catalytic cycle. nih.gov The use of soluble organic bases can enhance the reactivity and conversion rates in copper-catalyzed aminations of aryl iodides. acs.org For sterically hindered substrates, such as ortho-substituted aryl iodides, specific pyrrole-ol ligands have been developed to facilitate the coupling with bulky aliphatic amines. mdpi.com
Complex Reaction Mechanisms in the Synthesis of this compound
The synthesis of this compound can involve intricate reaction mechanisms, particularly in the key C-N bond-forming steps.
In Buchwald-Hartwig amination , the catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final and often rate-determining step is the reductive elimination of the desired aniline (B41778) product, regenerating the Pd(0) catalyst. For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step. nih.gov
The mechanism of copper-catalyzed amination is also complex and has been the subject of considerable study. While a Cu(I)/Cu(III) cycle involving oxidative addition and reductive elimination is a plausible pathway, other mechanisms have been proposed. nih.govacs.org The nature of the ligand, base, and solvent can significantly influence the operative mechanism. For instance, some studies suggest that the aryl halide activation may proceed via an oxidative addition mechanism rather than a single-electron transfer process. acs.org
Nucleophilic aromatic substitution (SNAr) mechanisms, as mentioned earlier, proceed through a discrete Meisenheimer intermediate. nih.gov However, for certain substrates and nucleophiles, a concerted SNAr mechanism, where bond formation and bond breaking occur simultaneously, has been proposed and supported by computational studies. nih.gov The electronic nature of the substituents on the aromatic ring plays a crucial role in determining the reaction pathway and regioselectivity. nih.gov
The tables below provide a summary of representative synthetic methods and key reagents.
Elucidation of Detailed Mechanistic Pathways for Key Bond Formations
The principal bond formation in the synthesis of this compound is the C(aryl)-N(morpholine) linkage. The most plausible and industrially relevant pathway for this transformation is a copper-catalyzed Ullmann condensation or a Buchwald-Hartwig-type amination.
In a typical copper-catalyzed mechanism, the reaction is initiated by the coordination of the amine (morpholine) and the aryl halide (e.g., 4-bromo-2,6-dimethylaniline) to a copper(I) or copper(II) catalyst precursor. The catalytic cycle generally proceeds through the following key steps:
Oxidative Addition: The copper catalyst undergoes oxidative addition to the aryl halide, forming a higher-valent aryl-copper-halide intermediate.
Ligand Exchange: The halide on the copper center is replaced by the morpholine substrate, forming a copper-morpholinide species.
Reductive Elimination: The aryl group and the morpholinyl group couple and are eliminated from the copper center, forming the desired C-N bond and regenerating the active copper catalyst, which re-enters the catalytic cycle.
The presence of a base is critical to facilitate the deprotonation of morpholine, making it a more potent nucleophile.
Identification and Characterization of Reaction Intermediates and Transition States
The synthesis of complex molecules often involves transient species that are challenging to isolate but crucial for understanding the reaction progress. nih.gov In the context of copper-catalyzed amination, several key intermediates and transition states are proposed.
Reaction Intermediates : The process involves molecular entities such as copper-amide complexes, which form after the deprotonation of morpholine and coordination to the copper center. researchgate.net Following oxidative addition of the aryl halide, an aryl-copper(III) intermediate may be formed. The interception and study of such intermediates are complex but can provide insight into the reaction mechanism. nih.gov
Transition States : The rate-determining step can be either the oxidative addition or the reductive elimination. The transition state for reductive elimination involves the simultaneous breaking of the Cu-N and Cu-C bonds and the formation of the C-N bond. Computational studies, such as Density Functional Theory (DFT), are often employed to model the energies of these transition states and predict the most favorable reaction pathway. nih.govnih.gov
Role of Catalysis in Enhancing Synthetic Efficiency and Selectivity
Catalysis is fundamental to the efficient synthesis of this compound, offering milder reaction conditions, higher yields, and improved selectivity compared to non-catalytic methods.
Copper catalysis is a highly effective method for C-N cross-coupling reactions. acs.org The use of copper catalysts allows the amination of aryl halides with a wide range of amines, including cyclic secondary amines like morpholine. beilstein-journals.org Various copper sources, such as Cu(OAc)₂, CuI, and Cu₂O, have proven effective. rsc.orgresearchgate.net The efficiency of these catalytic systems can be enhanced by the choice of ligands, solvents, and bases. For instance, ligands like N,N'-dimethylethylenediamine (DMEDA) can accelerate the reaction rate and improve yields. researchgate.net
The table below summarizes typical conditions for copper-catalyzed aminations of anilines with morpholine, which are analogous to the synthesis of the target compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cu(OAc)₂ (15 mol%) | None | PhI(OAc)₂ (oxidant) | p-xylene | 130 | 74 | rsc.org |
| Cu(OAc)₂·H₂O (10 mol%) | MgCl₂ (additive) | PhI(OAc)₂ (oxidant) | Dioxane | Room Temp | 91 | acs.org |
| CuI (5 mol%) | None | K₂CO₃ | Ethylene (B1197577) Glycol | 80-100 | High | researchgate.net |
| Cu₂O (5 mol%) | DMEDA | K₂CO₃ | Ethylene Glycol | 60 | High | researchgate.net |
This table is for illustrative purposes based on analogous reactions.
While metal catalysis is dominant, organocatalysis presents a complementary strategy.
N-Heterocyclic Carbenes (NHCs) : NHCs are versatile molecules that can act as highly effective ligands for transition metals or as metal-free organocatalysts. e-bookshelf.depageplace.de As ligands, they can stabilize metal centers and enhance their catalytic activity. pageplace.de In organocatalytic roles, NHCs can activate substrates for nucleophilic attack, potentially enabling C-N bond formation under different mechanistic pathways, such as through an oxidative activation of an aldehyde followed by reaction with an amine. nih.gov
Brønsted Acids : Brønsted acids can catalyze C-N bond formations by activating electrophiles or by facilitating ring-opening and cyclization reactions. nih.gov For instance, in the synthesis of morpholine derivatives from alkenes, Lewis or Brønsted acids are used to generate a halonium intermediate that subsequently reacts with an amine. nih.gov While not a direct method for the final C(aryl)-N bond, this highlights their role in synthesizing the morpholine precursor itself.
Regiocontrol and Stereoselectivity in the Formation of the Compound
Regiocontrol : Achieving the correct substitution pattern is critical. The synthesis of this compound requires the selective introduction of the morpholine group at the C4 position of the aniline ring. This is typically achieved by using a starting material like 4-halo-2,6-dimethylaniline (e.g., 4-bromo- or 4-iodo-2,6-dimethylaniline). The directing effect of the halogen at the para-position ensures that the C-N coupling occurs at the desired location. The two methyl groups at the C2 and C6 positions provide steric hindrance, which helps prevent undesired side reactions at the ortho-positions, thus ensuring high regioselectivity. researchgate.net
Stereoselectivity : The target molecule, this compound, is achiral, so stereoselectivity is not a concern in its direct synthesis. However, if a chiral derivative of morpholine were used as a starting material, the preservation or control of stereochemistry during the C-N coupling would become important. Synthetic strategies like Sharpless asymmetric dihydroxylation are key in creating chiral building blocks for such syntheses. nih.gov
Green Chemistry Principles Applied to this compound Synthesis
Applying the principles of green chemistry can significantly reduce the environmental impact of synthesizing this compound. acs.org
| Green Chemistry Principle | Application in Synthesis | Reference |
| 1. Prevention | Designing syntheses to minimize waste generation from the outset. | acs.org |
| 2. Atom Economy | Catalytic routes like Buchwald-Hartwig or Ullmann couplings have higher atom economy than classical methods that may use stoichiometric activators. | acs.org |
| 3. Less Hazardous Synthesis | Using less toxic copper catalysts instead of more hazardous metals. Employing safer solvents like ethylene glycol or water instead of volatile organic compounds (VOCs). researchgate.netnih.gov | |
| 8. Reduce Derivatives | A direct C-H amination approach would be ideal as it avoids the need for a halogenated precursor, thus reducing synthetic steps and the use of protecting groups. acs.org | |
| 9. Catalysis | Using catalytic amounts of copper is superior to using stoichiometric reagents, reducing waste and energy consumption. acs.org | |
| 10. Design for Degradation | While challenging for many aromatic compounds, designing molecules that degrade into benign products after their functional life is a key goal. nih.gov |
The shift towards catalytic processes, the use of environmentally benign solvents, and the design of more atom-economical reaction pathways are all crucial steps in making the synthesis of specialty chemicals like this compound more sustainable. nih.gov
Solvent-Free Methodologies for Sustainable Production
The paradigm of green chemistry has spurred the development of synthetic methods that minimize or eliminate the use of volatile and toxic organic solvents. One such approach is mechanochemistry, which involves the use of mechanical force to induce chemical reactions in the solid state. This technique has shown potential for the clean synthesis of N-substituted amines and polyaromatic hydrocarbon derivatives, offering benefits such as the absence of solvents and the convenient removal of byproducts. nih.govmdpi.com For instance, the synthesis of N-phenylmorpholine derivatives with steric hindrance has been achieved by heating substituted anilines and 2-chloroethyl ether without a solvent, a process that significantly reduces cost and waste. google.com
Another avenue for solvent-free synthesis is the use of solid-supported catalysts or reagents. For example, the regioselective amination of 1,4-naphthoquinone (B94277) to produce functionalized 2-amino-1,4-naphthoquinones has been accomplished under additive- and solvent-free conditions using mechanochemistry. researchgate.net These methods often result in high yields, shorter reaction times, and simplified purification processes.
Table 1: Examples of Solvent-Free Synthesis of Related Amine Compounds
| Reactants | Product | Conditions | Yield (%) | Reference |
| Aniline, 4-Ethylbenzaldehyde, Aniline hydrochloride | 4,4'-Diaminotriphenylmethane derivative | Microwave irradiation (100 W, 90 °C, 4 min) | Not specified | nih.gov |
| 1,4-Naphthoquinone, Various amines | 2-Amino-1,4-naphthoquinones | Mechanochemical grinding | Good | researchgate.net |
| Substituted aniline, 2-Chloroethyl ether, Alkali | Substituted N-phenylmorpholine | Heating (150-160 °C) | High | google.com |
Microwave-Assisted and Ultrasound-Promoted Synthesis
The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized chemical synthesis by offering significant rate enhancements, higher yields, and often improved product purity compared to conventional heating methods. nih.govorganic-chemistry.orgresearchgate.netrsc.org
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis is known for its ability to rapidly heat polar solvents and reagents, leading to dramatically reduced reaction times. nih.govorganic-chemistry.orgresearchgate.netrsc.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, is particularly amenable to microwave heating. For instance, the double amination of 1,4-dibromobenzene (B42075) with various secondary amines, including those with structures similar to morpholine, has been achieved in 10-30 minutes with moderate to excellent yields under microwave irradiation, a significant improvement over the 24 hours required with conventional heating. nih.govorganic-chemistry.orgrsc.org The choice of solvent can be crucial, with solvents like benzotrifluoride (B45747) (BTF) showing better microwave absorbance and leading to higher yields compared to toluene. researchgate.net
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Method | Time | Yield (%) | Reference |
| 1,4-Dibromobenzene | Phenoxazine | Microwave (150 °C) | 10 min | 94 | nih.gov |
| 1,4-Dibromobenzene | Phenoxazine | Conventional | 24 h | 80 | nih.gov |
| 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenothiazine | Microwave (150 °C) | 30 min | 56 | nih.gov |
| 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenothiazine | Conventional | 24 h | 37 | nih.gov |
Ultrasound-Promoted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation. This can lead to enhanced reaction rates and yields. Ultrasound has been successfully used to promote various organic reactions, including the synthesis of N-arylamino derivatives. For example, the synthesis of novel N-arylamino-3,5'-biquinoline derivatives has been achieved in high yields (up to 92%) at mild temperatures under ultrasonic irradiation. researchgate.net Similarly, the preparation of amidino pyrazolines has been accomplished in 30 minutes via sonication without the need for chromatographic purification. chemrxiv.org
Development and Application of Green Solvents and Catalysts
The development of environmentally benign solvents and catalysts is a cornerstone of green chemistry.
Green Solvents:
Ionic liquids (ILs), which are salts with low melting points, are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and ability to be recycled. lidsen.comresearchgate.netasianpubs.orgscielo.brnih.gov They have been successfully employed as both solvents and catalysts in a variety of organic transformations. For instance, morpholine-based ionic liquids have been synthesized and used as efficient catalysts for the preparation of biologically significant compounds like 1,2,4-triazolidine-3-thiones. researchgate.net The use of ILs can simplify work-up procedures and often leads to high product yields. researchgate.net
Green Catalysts:
The focus in green catalysis is on developing catalysts that are non-toxic, recyclable, and highly efficient. This includes the use of earth-abundant metals and metal-free catalysts. For the synthesis of amines, direct reductive amination of nitroarenes using bio-renewable formic acid as a hydrogen source and a gold-supported titania catalyst represents a sustainable approach. organic-chemistry.org Furthermore, iron-based catalysts are gaining attention for the reduction of nitro compounds. In the context of C-N bond formation, palladium nanoparticles stabilized in poly(vinylpyrrolidone) (PVP) have been used as recyclable catalysts for Suzuki cross-coupling reactions under ultrasound irradiation. google.com
The synthesis of this compound could potentially be achieved through a Buchwald-Hartwig amination of 4-bromo-2,6-dimethylaniline (B44771) with morpholine using a recyclable palladium catalyst in a green solvent, or through the reductive amination of a suitable nitro precursor with a green catalyst system.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Dimethyl 4 Morpholin 4 Yl Phenylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis for Structural Assignment
A ¹H NMR spectrum of 2,6-Dimethyl-4-morpholin-4-yl-phenylamine would be expected to show distinct signals for the aromatic protons, the morpholine (B109124) ring protons, the methyl group protons, and the amine (NH₂) protons. The chemical shifts (δ) and splitting patterns would provide information about the electronic environment and connectivity of these protons. Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments.
Hypothetical ¹H and ¹³C NMR Data Table: This table is a hypothetical representation and is not based on experimental data.
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | 115 - 150 |
| Morpholine CH₂-N | 3.0 - 3.5 | ~50 |
| Morpholine CH₂-O | 3.7 - 4.0 | ~67 |
| Ar-CH₃ | 2.0 - 2.5 | 15 - 20 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the ¹H and ¹³C signals and to establish the complete molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks, for instance, to show the connectivity between adjacent protons within the aromatic ring and within the morpholine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the methyl groups to the aromatic ring, and the morpholine nitrogen to its corresponding carbon on the phenyl group.
Correlational Studies between Experimental and Theoretically Calculated NMR Spectra
In modern structural elucidation, it is common practice to compare experimentally obtained NMR data with spectra calculated using computational chemistry methods, such as Density Functional Theory (DFT). This correlational approach helps to validate the proposed structure and the assignment of NMR signals, especially for complex molecules. However, no such computational studies for this compound were found.
Vibrational Spectroscopy (Infrared and Raman)
Analysis of Characteristic Vibrational Frequencies and Modes
An Infrared (IR) and Raman spectrum of the target compound would display characteristic absorption bands corresponding to the various functional groups present.
Hypothetical Vibrational Frequencies Table: This table is a hypothetical representation and is not based on experimental data.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1500 - 1600 |
| C-N (aromatic amine) | Stretching | 1250 - 1360 |
Comparative Studies with Computed Vibrational Spectra for Band Assignment
As with NMR, theoretical calculations (e.g., using DFT) are often employed to compute the vibrational frequencies of a molecule. Comparing the calculated spectrum with the experimental IR and Raman spectra aids in the precise assignment of the observed vibrational bands to specific atomic motions within the molecule. No such comparative studies for this compound were identified in the literature search.
Ultraviolet-Visible (UV-Vis) Spectroscopy
No published experimental data exists for the UV-Vis absorption maxima (λmax) of this compound. Therefore, a discussion of its specific electronic transitions (e.g., π→π, n→π) and the creation of a data table of absorption maxima are not possible.
As no experimental UV-Vis profile for this compound has been published, a correlation with theoretical TD-DFT calculations cannot be performed. There are no available studies that report calculated excitation energies, oscillator strengths, or molecular orbital contributions for this specific molecule. While TD-DFT is a common method for analyzing the electronic spectra of organic molecules, its application to this compound has not been documented in the retrieved scientific literature. researchgate.netresearchgate.net
Theoretical and Computational Investigations of 2,6 Dimethyl 4 Morpholin 4 Yl Phenylamine
Quantum Chemical Calculations (Density Functional Theory and Hartree-Fock)
Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for a molecule, providing insights into its geometry, stability, and reactivity. DFT, in particular, is a popular method due to its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like 2,6-Dimethyl-4-morpholin-4-yl-phenylamine, this would involve a conformational analysis to identify the lowest energy conformer. This process would explore the potential energy surface of the molecule by systematically rotating the rotatable bonds, such as the bond connecting the phenylamine nitrogen to the morpholine (B109124) ring and the bonds of the methyl groups. The resulting optimized geometry would provide key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric interactions.
Detailed Electronic Structure Analysis
Once the optimized geometry is obtained, a detailed analysis of the molecule's electronic structure can be performed to understand its chemical behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a critical role in chemical reactions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller band gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich phenylamine ring and the nitrogen atom of the morpholine, while the LUMO would be distributed over the aromatic system.
Partial Density of States (PDOS) analysis would provide a more detailed picture of the contribution of individual atoms and orbitals to the total density of states. This analysis would reveal which atomic orbitals (s, p, d) from which atoms (e.g., the nitrogen of the amino group, the oxygen of the morpholine ring, the carbons of the phenyl ring) contribute to the HOMO, LUMO, and other molecular orbitals. This information is valuable for understanding the nature of chemical bonding and the specific roles of different parts of the molecule in its electronic properties.
Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. For this compound, NBO analysis could quantify the delocalization of the lone pair of the amino group's nitrogen into the phenyl ring and the interactions between the morpholine ring's orbitals and the aromatic system. This analysis provides insights into the stability of the molecule and the strength of its intramolecular interactions.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the amino group and the oxygen atom of the morpholine ring, making them potential sites for interaction with electrophiles. The hydrogen atoms of the amino group would exhibit positive potential.
Thermodynamic Parameters and Molecular Stability Studies
The stability of a molecule can be quantitatively assessed through the calculation of its thermodynamic parameters, such as the heat of formation, Gibbs free energy of formation, and entropy. These parameters are typically computed using quantum chemical methods like Density Functional Theory (DFT). The energies of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial indicators of molecular stability and reactivity. A large energy gap between the HOMO and LUMO levels generally corresponds to high molecular stability, as it indicates that a greater amount of energy is required to excite an electron to a higher energy state.
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity. |
Molecular Reactivity Descriptors
Identification of Electrophilic and Nucleophilic Regions within the Molecule
The reactivity of a molecule, including its sites susceptible to electrophilic or nucleophilic attack, can be predicted by analyzing its electronic structure. Molecular Electrostatic Potential (MESP) maps are a valuable tool for this purpose, visualizing the charge distribution and identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
In this compound, several key regions of reactivity can be identified:
Nucleophilic Sites: The primary nucleophilic center is the nitrogen atom of the phenylamine group, which possesses a lone pair of electrons. The electron-donating nature of the morpholino group and the two methyl groups further increases the electron density on the aromatic ring and the exocyclic nitrogen, enhancing its nucleophilicity. The oxygen atom within the morpholine ring, with its two lone pairs, also acts as a nucleophilic center and a potential hydrogen bond acceptor. The aromatic ring itself is activated by the potent amino-donating group, making the carbon atoms ortho to the amino group (though sterically hindered) susceptible to electrophilic attack.
Electrophilic Sites: The hydrogen atoms attached to the primary amine are the most prominent electrophilic sites, capable of participating in hydrogen bonding or being abstracted by a strong base.
Studies on substituted anilines confirm that electron-donating groups increase the nucleophilicity of the amine's nitrogen atom. reddit.com The interplay of electronic and steric effects ultimately governs the molecule's interaction with electrophiles and nucleophiles. researchgate.net
Calculation of Global Reactivity Parameters (e.g., Hardness, Softness, Electrophilicity Index)
Hardness (η) and Softness (S) describe the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity, while a "soft" molecule has a small energy gap and is more reactive.
The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher value indicates a better electrophile. Conversely, a good nucleophile is characterized by lower values of chemical potential and electrophilicity. mdpi.com
For this compound, the presence of multiple electron-donating groups (amino, morpholino, two methyls) is expected to raise the HOMO energy level significantly, resulting in a low ionization potential and making the molecule a strong electron donor (nucleophile). This would correspond to a relatively low chemical hardness and a high chemical softness. While specific calculated values for the title compound are unavailable, data for structurally related para-substituted anilines can provide a useful comparison. researchgate.net
Table 2: Global Reactivity Descriptors for a Representative para-Substituted Aniline (B41778) (p-anisidine) This table presents data for a related compound to illustrate typical values.
| Parameter | Symbol | Formula | Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -5.23 |
| LUMO Energy | ELUMO | - | -0.28 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.95 |
| Ionization Potential | I | -EHOMO | 5.23 |
| Electron Affinity | A | -ELUMO | 0.28 |
| Hardness | η | (I - A) / 2 | 2.475 |
| Softness | S | 1 / (2η) | 0.202 |
| Electrophilicity Index | ω | μ2 / (2η) | 1.63 |
Data derived from kinetic studies of p-anisidine (B42471) (p-methoxyaniline) and adapted from theoretical frameworks. researchgate.net
Nonlinear Optical (NLO) Properties Calculations
Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Molecules that exhibit NLO properties typically possess a high degree of charge asymmetry, often found in structures with electron-donating and electron-accepting groups connected by a π-conjugated system. While this compound has strong electron-donating character from the amino and morpholino groups conjugated with the phenyl ring, it lacks a strong electron-withdrawing group. This suggests that while it may possess some NLO activity, it is not optimized for a large NLO response. Theoretical calculations using DFT are the standard method for predicting these properties. physchemres.org
Determination of Static and Dynamic Linear Polarizability (α)
Linear polarizability (α) is a measure of the ease with which the electron cloud of a molecule can be distorted by an external static or dynamic electric field. It is a fundamental property that influences a material's refractive index. Larger molecules with more diffuse electron clouds generally exhibit higher polarizability. The polarizability of morpholine and its derivatives has been a subject of theoretical interest. rsc.org
Evaluation of First (β) and Second (γ) Hyperpolarizability Values
The first (β) and second (γ) hyperpolarizabilities are tensor quantities that describe the nonlinear response of a molecule to an applied electric field, giving rise to phenomena like second-harmonic generation. A non-zero first hyperpolarizability is a key characteristic of NLO materials. The magnitude of β is highly sensitive to molecular structure, particularly the presence of intramolecular charge transfer. researchgate.net A direct relationship has often been observed between a small HOMO-LUMO energy gap and a large first hyperpolarizability value. physchemres.org
Given its donor-π-donor-like electronic structure, this compound is expected to have a measurable first hyperpolarizability. Computational studies on similar donor-substituted systems, such as piperazine (B1678402) derivatives, confirm that such structures can exhibit NLO activity. physchemres.org
Table 3: Calculated NLO Properties for a Related Piperazine-Based Compound This table presents data for a related compound, piperazine-1,4-diium (B1225682) bis 2,4,6-trinitrophenolate, to illustrate typical calculated values.
| Parameter | Symbol | Description | Typical Calculated Value (esu) |
|---|---|---|---|
| Dipole Moment | μ | A measure of the separation of positive and negative charges in a molecule. | 1.13 x 10-18 |
| Mean Polarizability | α | The average linear polarizability. | 41.56 x 10-24 |
| First Hyperpolarizability | β | The primary measure of second-order NLO activity. | 11.77 x 10-30 |
Data from a DFT study on a piperazine derivative. physchemres.org
Organic Reaction Mechanisms and Reactivity Profile of 2,6 Dimethyl 4 Morpholin 4 Yl Phenylamine
Influence of Substituents on Electronic Effects and Reactivity of the Phenylamine Core
The reactivity of the phenylamine core in 2,6-Dimethyl-4-morpholin-4-yl-phenylamine is significantly modulated by the electronic and steric nature of its substituents: the two methyl groups at the ortho positions and the morpholine (B109124) group at the para position relative to the primary amine.
The amino group (-NH2) is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. chemistrysteps.com However, in this molecule, both ortho positions are occupied by methyl groups. The methyl groups themselves are electron-donating through an inductive effect, which increases the electron density of the benzene (B151609) ring and would typically enhance its reactivity towards electrophiles. pearson.com
The basicity of the primary amino group is also influenced by these substituents. Electron-donating groups generally increase the basicity of anilines by stabilizing the corresponding anilinium ion. pearson.comyoutube.com Therefore, the presence of two methyl groups and a morpholine ring would be expected to make this compound a stronger base than aniline (B41778) itself.
Steric hindrance from the two ortho-methyl groups plays a crucial role in the reactivity of the primary amino group. These bulky groups can shield the nitrogen atom, potentially hindering its participation in reactions that require direct interaction with large reagents. rsc.org
| Substituent | Position | Electronic Effect | Impact on Phenylamine Core |
| Amino (-NH2) | 1 | Strong activating, ortho, para-director | - |
| Methyl (-CH3) | 2, 6 | Electron-donating (inductive) | Increases electron density, potential for steric hindrance |
| Morpholin-4-yl | 4 | Electron-donating (resonance) | Increases electron density |
Reactivity of the Morpholine Ring and its Role in Directed Functionalization
The morpholine ring in this compound is not merely a passive substituent; it actively participates in and directs further functionalization of the molecule. The morpholine moiety is a common feature in bioactive compounds, often contributing to improved pharmacokinetic properties and serving as a versatile synthetic scaffold. sci-hub.seacs.org
One of the most significant roles of the morpholine group in directed functionalization is its ability to act as a directing metalating group (DMG) in ortho-lithiation reactions. semanticscholar.orgresearchgate.netwikipedia.org The heteroatoms (nitrogen and oxygen) within the morpholine ring can coordinate with organolithium reagents, directing the deprotonation to the ortho position of the aromatic ring. researchgate.netwikipedia.org This allows for the regioselective introduction of a wide range of electrophiles at a specific position, a powerful tool in organic synthesis. semanticscholar.orgcardiff.ac.uk
Hydrolysis, Oxidation, and Reduction Pathways
Hydrolysis: The N-aryl morpholine linkage is generally stable under neutral and basic conditions. However, under strong acidic conditions, hydrolysis of the C-N bond connecting the morpholine ring to the phenylamine core could potentially occur, although this would likely require harsh reaction conditions. The ether linkage within the morpholine ring itself is also generally stable to hydrolysis. foodb.ca Some studies have noted the decomposition of morpholine at high temperatures and pressures. researchgate.net
Oxidation: The primary amino group of the phenylamine core is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. cdnsciencepub.comaip.orgrsc.org Mild oxidation may yield nitroso or nitro compounds, while stronger oxidation can lead to the formation of azoxybenzenes or even polymerization. rsc.orgacs.orgacs.org The presence of the electron-donating methyl and morpholine groups would likely make the aniline ring more susceptible to oxidation compared to unsubstituted aniline. The nitrogen atom of the morpholine ring can also be oxidized to an N-oxide. nih.gov
Reduction: The aromatic ring of this compound is generally resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a nitro group. The reduction of aromatic nitro compounds to the corresponding anilines is a common synthetic route. wikipedia.orgnih.govbeilstein-journals.orgresearchgate.netorganic-chemistry.orgnih.govyoutube.com Should a nitro group be present on the aromatic ring, it could be selectively reduced to an amine using various reagents such as H2 with a metal catalyst (e.g., Pd/C), iron in acidic media, or tin(II) chloride. youtube.com The selective reduction of a nitro group to a hydroxylamine (B1172632) is also possible under specific conditions. mdpi.com
| Reaction Type | Potential Products | Reagents/Conditions |
| Hydrolysis | Generally stable, potential cleavage under harsh acid | Strong acid |
| Oxidation | Nitroso, nitro, azoxy compounds, N-oxide | Varies (e.g., H2O2, peroxy acids) rsc.orgacs.org |
| Reduction | Generally stable, reduction of nitro group if present | H2/Pd/C, Fe/acid, SnCl2 youtube.com |
2,6 Dimethyl 4 Morpholin 4 Yl Phenylamine As a Synthetic Intermediate and for Derivatization
Utilization in the Construction of Diverse Heterocyclic Frameworks
The primary amine functionality of 2,6-dimethyl-4-morpholin-4-yl-phenylamine makes it a suitable precursor for the synthesis of a wide array of heterocyclic compounds. Aromatic amines are fundamental starting materials in numerous classic and modern cyclization reactions.
Several established methods for quinoline synthesis, for example, utilize anilines as key reactants. These include:
Skraup Synthesis: This reaction involves the condensation of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form the quinoline core. iipseries.orgpharmaguideline.comwikipedia.org
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method uses α,β-unsaturated carbonyl compounds to react with anilines in the presence of an acid catalyst, yielding substituted quinolines. iipseries.orgwikipedia.orgsynarchive.com
Combes Quinoline Synthesis: This process involves the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgwikipedia.orgslideshare.net The reaction proceeds through a Schiff base intermediate which then undergoes ring closure. wikipedia.org
When applying these reactions to this compound, the electronic properties of the morpholino group and the steric effects of the ortho-methyl groups would influence the reaction's regioselectivity and rate. wikipedia.org
Beyond quinolines, this substituted aniline can theoretically be employed in the synthesis of other important heterocyclic systems:
Phenazines: These dibenzo-annulated pyrazines can be synthesized through methods like the Wohl-Aue reaction, which involves the reaction of an aniline with a nitrobenzene (B124822). wikipedia.org More modern approaches include the electrochemical oxidative (4+2) cyclization of anilines with o-phenylenediamines. acs.org Another route involves the copper-promoted Jourdan-Ullmann coupling of an aniline with 2-bromo-3-nitrobenzoic acid, followed by a reductive ring closure.
Benzodiazepines: These seven-membered heterocyclic compounds, known for their pharmacological importance, can be synthesized from aniline precursors. acs.org For instance, the reaction of an aniline with benzoyl chloride can be a starting point for the synthesis of diazepam. youtube.com The synthesis of 1,5-benzodiazepines can be achieved through the condensation of o-phenylenediamines (which can be derived from anilines) with ketones. researchgate.net
The specific substitution pattern of this compound offers a scaffold that can be elaborated into a variety of complex, functionalized heterocyclic molecules for applications in medicinal chemistry and materials science.
Derivatization Methods for Research and Analytical Applications
The primary amine group of this compound is readily derivatized. This chemical modification is a crucial step in many analytical chemistry workflows, serving to enhance detectability, improve chromatographic separation, and enable specific types of analysis. Derivatization converts the analyte into a derivative with more desirable physicochemical properties for a given analytical method.
A wide range of derivatizing reagents have been developed to specifically target primary amine groups. The choice of reagent depends on the analytical technique to be employed, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
For HPLC analysis, derivatization is often used to attach a chromophoric or fluorophoric tag to the amine, significantly enhancing detection sensitivity with UV-Vis or fluorescence detectors. Common reagents include:
Dansyl chloride (DNS-Cl): Reacts with primary amines to form highly fluorescent sulfonamide derivatives. It is noted for the stability of its derivatives with di- and polyamines. quimicaorganica.org
o-Phthaldialdehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form fluorescent isoindole derivatives. While fast, OPA derivatives can have stability issues. quimicaorganica.orgnih.gov
9-fluorenylmethyl chloroformate (FMOC-Cl): Forms stable, fluorescent derivatives with primary and secondary amines. nih.gov
Succinimidyl esters (NHS esters): These reagents are widely used to label amines with a variety of tags, including fluorophores and biotin, forming stable amide bonds. organic-chemistry.org
For GC analysis, derivatization is employed to increase the volatility and thermal stability of the amine. This is typically achieved through:
Acylation: Reagents like benzoyl chloride react with amines to form less polar and more volatile amide derivatives. quimicaorganica.org
Silylation: Silylating agents replace the active hydrogen on the amine with a trimethylsilyl (TMS) group, increasing volatility.
Alkylation: This process can also be used to decrease the polarity of amines. quimicaorganica.org
The table below summarizes some common derivatization reagents for primary amines.
| Reagent Class | Example Reagent | Target Functional Group | Resulting Derivative | Primary Analytical Method |
| Sulfonyl Chlorides | Dansyl chloride (DNS-Cl) | Primary Amines | Fluorescent Sulfonamide | HPLC-Fluorescence |
| Aldehydes | o-Phthaldialdehyde (OPA) | Primary Amines (with thiol) | Fluorescent Isoindole | HPLC-Fluorescence |
| Chloroformates | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary Amines | Fluorescent Carbamate | HPLC-Fluorescence |
| Acyl Halides | Benzoyl chloride | Primary Amines | Amide | HPLC-UV, GC |
| Succinimidyl Esters | NHS-Fluorescein | Primary Amines | Fluorescent Amide | HPLC-Fluorescence |
Fluorescent tagging is a common derivatization strategy that provides high sensitivity for analytical detection. A general protocol for labeling a primary amine like this compound with an amine-reactive fluorescent dye, such as one containing a succinimidyl ester (SE) or isothiocyanate group, involves several key steps.
General Protocol for Fluorescent Labeling with Succinimidyl Esters:
Preparation of Solutions:
Dissolve the amine compound (this compound) in a suitable buffer, typically a slightly basic sodium bicarbonate or borate buffer (pH ~8.3-8.5). Buffers containing primary amines (e.g., Tris) must be avoided as they will compete in the reaction. wikipedia.orgorganic-chemistry.org
Prepare a stock solution of the amine-reactive fluorescent dye (e.g., a CF® Dye Succinimidyl Ester) in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This should be done immediately before use as the reactive compounds are not stable in solution. wikipedia.orgorganic-chemistry.org
Labeling Reaction:
While stirring the amine solution, add the dye stock solution dropwise. The molar ratio of dye to amine may need to be optimized to achieve the desired degree of labeling. organic-chemistry.org
Allow the reaction to proceed for a set time, typically 1 hour at room temperature, while protecting the mixture from light to prevent photobleaching of the dye. wikipedia.orgwikipedia.org
Reaction Quenching (Optional):
The reaction can be stopped by adding a solution containing a primary amine, such as Tris or hydroxylamine (B1172632), which consumes any unreacted dye. wikipedia.orgwikipedia.org
Purification:
The fluorescently labeled derivative must be separated from unreacted dye and byproducts. This is commonly achieved using chromatographic techniques such as column chromatography (e.g., Sephadex) or HPLC. organic-chemistry.org
This procedure results in the formation of a stable amide bond between the amine and the fluorescent tag, creating a derivative that can be readily detected and quantified at very low concentrations.
Functionalizing this compound by attaching a spectroscopic tag (a chromophore or fluorophore) transforms it into a probe. These probes are instrumental in various research applications, including mechanistic studies of chemical reactions and bioanalytical assays.
By incorporating a fluorescent moiety, the resulting derivative can be used to study molecular interactions. For example, changes in the fluorescence emission spectrum (e.g., intensity, wavelength, or lifetime) upon binding to a target molecule or entering a different microenvironment can provide valuable information. The compound 4‐methyl 2,6‐diformyl phenol (DFP), for instance, has been used as a fluorescent probe to detect metal ions like Zn²⁺ and to act as a sensor for water in organic solvents. acs.org Similarly, derivatizing the subject amine could yield probes for specific analytical targets.
Furthermore, derivatization is key for mechanistic studies. In electrochemical studies, for example, the functionalization of tertiary amines has been investigated using online electrochemical mass spectrometry to detect short-lived intermediates like radical cations and iminium cations. wikipedia.org While the subject compound is a primary amine, its derivatives could be studied using similar advanced analytical techniques to elucidate reaction pathways and understand the reactivity of its functionalized forms. The attachment of specific functional groups can also facilitate the study of C-H and C-C bond functionalization, which are important transformations in complex molecule synthesis. youtube.com
Stereochemical Control in Derivatives through Directed Synthesis
When this compound is used to synthesize derivatives that are chiral, controlling the stereochemistry of the newly formed stereocenters is a critical aspect of synthetic chemistry. Directed synthesis provides strategies to achieve this control, leading to the selective formation of one enantiomer or diastereomer over others.
One common approach involves the use of chiral derivatizing agents (CDAs) . These are enantiomerically pure compounds that react with the amine to form a mixture of diastereomers. Since diastereomers have different physical properties, they can often be separated by standard techniques like chromatography. A classic example of a CDA is (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid. wikipedia.org Reacting the amine with Mosher's acid chloride would produce two diastereomeric amides, which could then be separated. This method is also widely used analytically with NMR spectroscopy to determine the enantiomeric purity of the original amine. acs.orgwikipedia.org
Another powerful strategy is asymmetric catalysis , where a chiral catalyst directs the reaction to favor the formation of one enantiomer. For primary anilines, several asymmetric reactions have been developed:
Asymmetric N-H Insertion: Palladium(0) catalysts combined with chiral guanidine derivatives have been shown to catalyze the enantioselective N-H insertion reactions of anilines with α-diazoesters, producing chiral α-amino acid derivatives with high yield and good enantioselectivity. nih.gov
Stereoselective Synthesis of Heterocycles: Chiral auxiliaries can be used to direct the stereochemical outcome of cyclization reactions. For example, the synthesis of chiral tetrahydroquinoline derivatives can be achieved through the diastereoselective addition of nucleophiles to chiral o-bromophenyl N-tert-butylsulfinyl imines, which are derived from anilines. acs.org The sulfinyl group acts as a chiral director.
Intramolecular Acyl Transfer: A novel strategy for creating C-N atropisomeric amides (chirality arising from restricted rotation around a C-N bond) from substituted anilines has been developed. This method uses a tethered Lewis basic group to direct an intramolecular acyl transfer, achieving high atropselectivity. whiterose.ac.uk
These methods highlight the potential for achieving stereochemical control when using this compound as a precursor for chiral molecules, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for 2,6-Dimethyl-4-morpholin-4-yl-phenylamine?
- Methodology : Synthesis typically involves alkylation and amination steps. For example, morpholine derivatives can be synthesized using 2,6-dimethylmorpholine as a starting material, reacted with aryl amines under controlled conditions. Catalysts like palladium or nickel-based systems and solvents such as DMF or THF are often employed to enhance yield and purity .
- Key Considerations : Optimize reaction time, temperature, and stoichiometric ratios of reactants. Monitor progress via TLC or HPLC.
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- NMR Spectroscopy : and NMR confirm substituent positions and ring conformations (e.g., methyl groups at 2,6-positions and morpholine ring integration) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches in amines, C-O-C in morpholine) .
Q. What safety protocols are essential for handling this compound?
- Guidelines :
- GHS Classification : Classified as an irritant; use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation.
- Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .
Advanced Research Questions
Q. How can researchers optimize synthesis yields under varying catalytic conditions?
- Methodology :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, NiCl) for efficiency in cross-coupling steps.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to stabilize intermediates .
- Table 1 : Example optimization data for a related morpholine derivative:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | DMF | 80 | 72 |
| NiCl | Toluene | 100 | 65 |
Q. How can contradictions in spectroscopic data be resolved during characterization?
- Methodology :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve ambiguities in stereochemistry or bond lengths .
- Cross-Validation : Combine NMR data with computational modeling (DFT) to predict chemical shifts and validate experimental results .
Q. What computational approaches predict the compound’s reactivity in drug discovery?
- Methodology :
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., amine groups for nucleophilic attacks) .
Q. What are its potential applications in medicinal chemistry?
- Research Context :
- Intermediate Synthesis : Used to build complex heterocycles for kinase inhibitors or antimicrobial agents .
- Bioactivity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) to evaluate cytotoxicity and mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
